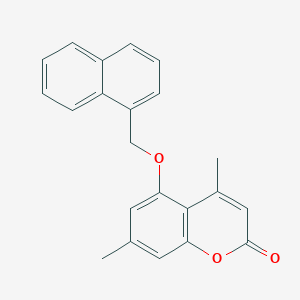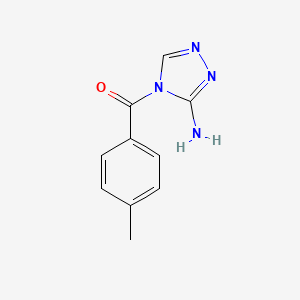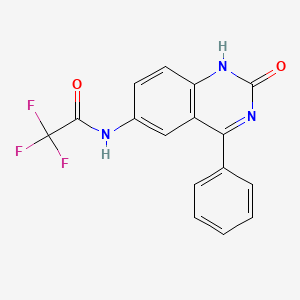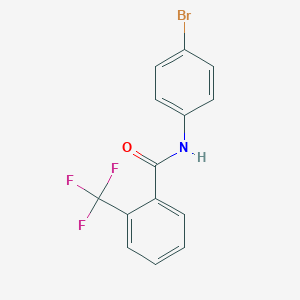
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one, also known as DNM1, is a chemical compound that belongs to the class of flavones. It is a synthetic compound that has been extensively studied for its scientific research applications. DNM1 is known for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one is not fully understood. However, it has been suggested that 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one exerts its anti-inflammatory and antioxidant effects by inhibiting the NF-κB signaling pathway. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life, making it easy to store and transport. However, 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one. One area of research is to investigate the potential of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to explore the potential of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to elucidate the exact mechanism of action of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one and to optimize its pharmacokinetic properties for use in vivo.
Synthesis Methods
The synthesis of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one involves the reaction between 7-hydroxy-4-methylcoumarin and 1-naphthylmethanol in the presence of a base and a catalyst. The reaction yields 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a yellow crystalline powder with a melting point of 141-143°C.
Scientific Research Applications
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to scavenge free radicals and protect cells from oxidative stress. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
properties
IUPAC Name |
4,7-dimethyl-5-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-14-10-19(22-15(2)12-21(23)25-20(22)11-14)24-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMJXXCSRFVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-(naphthalen-1-ylmethoxy)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)

![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)
![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)


![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)
![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)
![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)